(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride physical properties
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride physical properties
An In-depth Technical Guide on the Physical Properties of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Introduction
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride, identified by CAS number 1029649-46-4, is a highly functionalized aromatic hydrazine derivative.[1][2] Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, makes it a valuable and reactive intermediate in the synthesis of complex organic molecules.[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, methodologies for its characterization, safety protocols, and its role in modern chemical synthesis. The trifluoromethyl moiety is particularly significant in medicinal chemistry, as it can enhance the lipophilicity, metabolic stability, and biological activity of target molecules.[4] The hydrochloride salt form generally improves handling and solubility in aqueous media, facilitating its use in various reaction conditions.[4]
Chemical Identity and Structure
Correctly identifying a chemical reagent is the foundational step for any scientific endeavor. The following table summarizes the key identifiers for (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride.
| Identifier | Value |
| IUPAC Name | [2-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride[1] |
| CAS Number | 1029649-46-4[1][2] |
| Molecular Formula | C₇H₇Cl₂F₃N₂[1] |
| Molecular Weight | 247.04 g/mol [1][2] |
| InChI Key | IPMASRPDUAIXJX-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)NN.Cl[1] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in experimental work. The data for this specific intermediate is not exhaustively published, which is common for specialized reagents. The table below compiles available information.
| Property | Value / Observation | Source(s) |
| Appearance | Data not available. Related compounds are often off-white to brown crystalline powders. | [5][6] |
| Melting Point | Data not available. Related isomers show melting points in the range of 200-230 °C, often with decomposition. | [7][8][9][10] |
| Boiling Point | Data not available. Hydrazine salts typically decompose before boiling at atmospheric pressure. | [7][11] |
| Solubility | Data not available. As a hydrochloride salt, it is expected to have enhanced solubility in polar solvents like water, ethanol, and methanol compared to its free base. | [4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C or at room temperature in a dry environment. Check supplier recommendations. | [3][12] |
Methodology for Physicochemical Characterization
For a specialized reagent where public data is sparse, in-house verification is critical for ensuring experimental reproducibility and success. The following workflow outlines a standard, self-validating protocol for the characterization of a chemical intermediate like (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride.
Experimental Workflow: Characterization of a Synthetic Intermediate
Protocol Steps:
-
Purity Assessment (HPLC): The causality for starting with purity analysis is that impurities can significantly alter physical properties like melting point and interfere with structural analysis.
-
Prepare a standard solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Inject onto a C18 reverse-phase column.
-
Run a gradient elution method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).
-
Monitor the eluent with a UV detector at a relevant wavelength (e.g., 254 nm).
-
The purity is determined by the area percentage of the main peak. A purity of >95% is typically required for synthetic applications.
-
-
Identity Confirmation (MS & NMR):
-
Mass Spectrometry (MS): This technique directly validates the molecular weight. An aliquot from the HPLC can be directed into an electrospray ionization (ESI) mass spectrometer to confirm the mass of the protonated parent molecule.
-
Nuclear Magnetic Resonance (NMR): NMR provides unequivocal structural confirmation. ¹H NMR will show the aromatic and hydrazine protons, ¹³C NMR will confirm the carbon skeleton, and ¹⁹F NMR is crucial for verifying the presence and chemical environment of the trifluoromethyl group.
-
-
Thermal Analysis (DSC): Differential Scanning Calorimetry is the modern standard for determining melting points accurately.
-
Place a small amount (2-5 mg) of the verified pure sample into an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The onset of the endothermic peak corresponds to the melting point. The shape of the peak can also indicate purity or decomposition.
-
Safety, Handling, and Storage
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is an irritant and acutely toxic compound. Strict adherence to safety protocols is mandatory.
GHS Hazard Information[1]
| Pictogram | Code | Hazard Statement |
| H302 | Harmful if swallowed | |
| H312 | Harmful in contact with skin | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation.[13][14] Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.[13] For weighing or operations that may generate dust, a respirator may be necessary.[13]
-
Hygiene: Avoid all personal contact.[13] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]
Storage and Stability:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][14] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[12]
-
Incompatibilities: Keep away from strong oxidizing agents.[7][11]
-
Hazardous Decomposition: Upon combustion or decomposition, it may emit toxic fumes including hydrogen chloride, nitrogen oxides, carbon oxides, and hydrogen fluoride.[7][11]
Application in Synthesis
This compound is not an end-product but a key building block. Its structure is pre-designed for specific synthetic transformations, most notably in the construction of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.
The primary utility of this reagent lies in its hydrazine functional group, which can react with ketones or aldehydes to form hydrazones. These intermediates can then be cyclized under acidic conditions (e.g., Fischer indole synthesis) to produce substituted indoles. The chloro- and trifluoromethyl- groups are carried through the synthesis into the final product, where they impart desirable properties:
-
Trifluoromethyl Group: Increases metabolic stability by blocking sites susceptible to oxidation and enhances membrane permeability and receptor binding affinity due to its high lipophilicity.[4]
-
Chloro Group: Serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage diversification of complex molecules.
Conclusion
(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a specialized chemical intermediate with significant potential in drug discovery and materials science. While comprehensive public data on its physical properties is limited, this guide provides the available information and, more importantly, outlines the standard, verifiable methodologies for its characterization in a research setting. Understanding its properties, reactivity, and handling requirements is paramount for its safe and effective use in synthesizing the next generation of high-value chemical compounds.
References
- (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). Chemical & Physical Properties.
- (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). PubChem.
- 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride Safety Data Sheet. (2023). CymitQuimica.
- (2-chloro-4-fluorophenyl)-Hydrazine hydrochloride (1:1) Product Description. (n.d.). ChemicalBook.
- (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). Chemsrc.
- 2-Chloro-4-(trifluoromethyl)phenyl hydrazine. (n.d.). Santa Cruz Biotechnology.
- [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride. (n.d.). Amerigo Scientific.
- (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). PubChem.
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride. (n.d.). Matrix Scientific.
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride. (n.d.). CymitQuimica.
- SAFETY DATA SHEET. (2009). Fisher Scientific.
- SAFETY DATA SHEET. (2024). Fisher Scientific.
- SAFETY DATA SHEET. (2023). Fisher Scientific.
- 2-(Trifluoromethyl)phenylhydrazine hydrochloride. (n.d.). Chem-Impex.
- (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). MySkinRecipes.
- 2-(Trifluoromethyl)phenylhydrazine hydrochloride. (n.d.). Oakwood Chemical.
Sources
- 1. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 3. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(Trifluoromethyl)phenylhydrazine hydrochloride [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 8. 2923-56-0 Cas No. | 4-(Trifluoromethyl)phenylhydrazine hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. fishersci.dk [fishersci.dk]
- 10. 2-(Trifluoromethyl)phenylhydrazine hydrochloride [oakwoodchemical.com]
- 11. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 12. 497959-29-2 CAS MSDS (2-Chloro-4-fluorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
